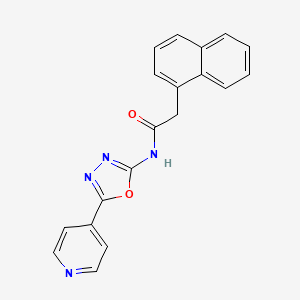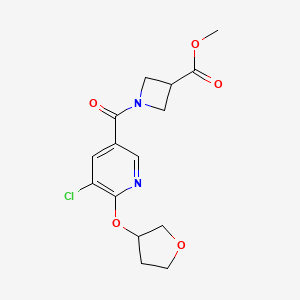
1-(1-(1-Naphthoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(1-Naphthoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. It was first synthesized in 1999 by John W. Huffman, and since then, it has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Chemotherapy Sensitization : A study explored the use of imidazolidine-4-one derivatives as chemosensitizers for antibiotic-resistant strains of Staphylococcus aureus, including MRSA. These compounds, including derivatives of 5-arylideneimidazolidine-2,4-dione, showed potential in enhancing the effectiveness of antibiotics (Matys et al., 2015).
Potential Antidepressant and Anxiolytic Activity : Another study synthesized and evaluated derivatives of 5-spiroimidazolidine-2,4-dione for their pharmacological properties. These compounds, including 1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, showed potential as antidepressants and anxiolytics (Czopek et al., 2010).
Synthesis of Hormonal Analogs : Research on the chemoselective N-alkylation of imidazolidine-2,4-dione has led to the creation of imides, which are precursors to 13,16-diazaestrone analogs. This shows the compound's utility in synthesizing hormonal analogs (Parihar & Ramana, 2003).
Hypoglycemic Activity : Imidazopyridine thiazolidine-2,4-diones, synthesized from pyridines, have been evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity. This suggests the potential application of related compounds in diabetes treatment (Oguchi et al., 2000).
Antioxidant Properties : Studies on pyrazolopyridine derivatives, including imidazolopyrazole derivatives, have been conducted for their antioxidant properties, indicating potential applications in oxidative stress-related disorders (Gouda, 2012).
Cancer Treatment : A study investigated the potent alpha(v)beta(3) antagonist properties of certain compounds, including 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, for the prevention and treatment of osteoporosis. This research highlights the compound's potential in cancer treatment (Hutchinson et al., 2003).
properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-14-13-24-20(26)15-25(22(24)28)17-9-11-23(12-10-17)21(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-8,17H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGBWQXFBGUXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)



![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)

![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2600722.png)
![7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600724.png)